4-Bromo-7-methylisatin

Anticancer Cytotoxicity Leukemia

Researchers requiring a versatile 4-bromo isatin scaffold for regioselective derivatization face inconsistent isomer purity and limited positional diversity from generic suppliers. 4-Bromo-7-methylisatin resolves this with a validated 4-bromo handle that enables orthogonal Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling while retaining the 7-methyl group-chemistry not achievable with 5-bromo or 6-bromo analogs. - Supports focused SAR library synthesis against CDK2, VEGFR-2, JNK3 kinase targets - Enables late-stage diversification from a common advanced intermediate for streamlined CMC development - Documented antiviral scaffold: 4-bromo isatin derivatives exhibit SARS-CoV 3CL protease inhibition (IC₅₀ 0.95-17.50 µM)

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 874375-17-4
Cat. No. B1292195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-methylisatin
CAS874375-17-4
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2
InChIInChI=1S/C9H6BrNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13)
InChIKeyVYPAAYCDBZXFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-methylisatin: Halogenated Isatin Scaffold Overview


4-Bromo-7-methylisatin is a halogenated derivative of isatin (1H-indole-2,3-dione), bearing a bromine atom at the 4-position and a methyl group at the 7-position of the indole ring [1]. With the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol, this compound serves as a versatile building block in organic synthesis, functioning as a reagent and key intermediate for constructing complex heterocyclic compounds . The strategic placement of the bromine substituent enables regioselective cross-coupling reactions and further functionalization at the 4-position, making it a valuable scaffold for medicinal chemistry programs and pharmaceutical intermediate production [1].

Why 5-Bromo or 6-Bromo Analogs Cannot Substitute


Within the bromo-methyl isatin series, substitution pattern dictates both synthetic utility and downstream biological outcomes. The 4-bromo substitution in 4-bromo-7-methylisatin creates a unique steric and electronic environment that is fundamentally distinct from 5-bromo or 6-bromo analogs [1]. 4-Bromo substitution on isatin-based molecules has been specifically demonstrated to increase cytotoxic activity and selectivity in anticancer evaluations, a SAR finding that does not necessarily translate to the 5- or 6-position isomers [2]. Furthermore, the 4-bromo position provides a handle for regioselective cross-coupling reactions that would yield entirely different substitution patterns—and therefore distinct downstream compound libraries—if a 5-bromo isatin were employed as the starting material. This positional specificity means generic substitution with another bromo-methyl isatin isomer will result in different reaction pathways, altered physicochemical properties (including pKa, solubility, and crystal packing), and divergent biological activity profiles, thereby invalidating comparative SAR studies and disrupting established synthetic routes [1].

Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Cytotoxic Potency in Leukemia Cell Lines

The 4-bromo substitution pattern on the isatin scaffold has been explicitly demonstrated to enhance cytotoxic activity compared to other bromo-substituted positional isomers. In a systematic SAR study evaluating bromo-isatin derivatives, 4-bromo substituted isatins exhibited significantly higher cytotoxic potency against human leukemia K562 cells [1]. While 5-bromo and 6-bromo isatin derivatives typically show IC₅₀ values in the range of 10-20 µM or higher, the 4-bromo substitution confers markedly improved activity profiles [2]. This positional advantage is attributed to the 4-bromo group's unique electronic and steric interactions with target binding sites, which are absent in the 5- and 7-bromo configurations [1].

Anticancer Cytotoxicity Leukemia K562 Structure-Activity Relationship

Regioselective Derivatization via Dual Functionalization Sites

4-Bromo-7-methylisatin serves as a dual-functional intermediate that enables regioselective derivatization at two distinct positions: N-alkylation at the lactam nitrogen and cross-coupling at the 4-bromo position [1]. Unsubstituted 7-methylisatin (CAS 1127-59-9) lacks the bromine handle, limiting derivatization to N-alkylation only . The 4-bromo substituent in 4-bromo-7-methylisatin provides a site for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of aryl, alkynyl, or amino groups at the 4-position [1]. This dual reactivity is not available with 5-bromo-7-methylisatin, which positions the reactive bromine at a sterically and electronically different site on the indole ring, leading to altered coupling efficiency and different substitution geometry in the final products.

Synthetic Chemistry N-Alkylation Cross-Coupling Regioselectivity

Distinct Physicochemical Profile vs. Positional Isomers

The 4-bromo-7-methyl substitution pattern produces a unique physicochemical fingerprint that differentiates this compound from its 5-bromo-7-methyl and 6-bromo-7-methyl positional isomers. Density functional theory (DFT) calculations and QSAR modeling on isatin derivatives have demonstrated that bromine substitution position significantly modulates electronic properties including dipole moment, HOMO-LUMO gap, and electrostatic potential surface distribution [1]. The 4-bromo configuration places the electron-withdrawing bromine atom adjacent to the lactam carbonyl, creating a distinct local electronic environment compared to the 5-bromo isomer where bromine is positioned further from the reactive carbonyl centers . These differences translate to measurable variations in experimental properties including pKa (predicted 9.56 ± 0.20 for the lactam NH), logP, and aqueous solubility, all of which influence downstream performance in biological assays and formulation development .

Physicochemical Properties Drug Design Solubility Permeability

Patent-Documented Multi-Gram Synthetic Route

4-Bromo-7-methylisatin benefits from a specifically disclosed and validated synthetic route documented in patent literature, providing procurement confidence not available for all isatin derivatives. Patent CN200310122456 (published 2003) describes a dedicated preparation method for 4-bromo-7-methylisatin using 5-bromo-2-methylaniline hydrochloride as starting material, with condensation using hydroxylamine hydrochloride in a chloral hydrate-anhydrous sodium sulfate-water mixture, followed by cyclization in the presence of a catalyst [1]. This patent-documented route contrasts with many other substituted isatins that lack dedicated preparative methodology disclosures. The existence of an optimized synthetic protocol supports reliable commercial availability at research and pilot scales, with typical commercial purity specifications of 99% .

Process Chemistry Patent Scale-up Pharmaceutical Intermediate

Validated SARS-CoV 3CL Protease Inhibition

Structure-activity relationship studies on isatin derivatives as SARS coronavirus 3CL protease (3CLpro) inhibitors have specifically identified bromo-substituted isatins as potent scaffolds, with the bromine position being a critical determinant of inhibitory activity [1]. In a systematic evaluation of N-substituted isatin derivatives, compounds bearing bromine substituents on the isatin core demonstrated IC₅₀ values ranging from 0.95 to 17.50 µM against SARS-CoV 3CLpro [1]. Notably, 7-bromo substituted isatin derivatives emerged among the most potent inhibitors in this series [2]. The 4-bromo configuration places the halogen in a distinct binding orientation within the protease active site compared to the 5-bromo and 6-bromo analogs, with molecular docking studies confirming that bromine position directly affects hydrogen bonding patterns and hydrophobic interactions with the enzyme's S1 and S2 subsites [1].

Antiviral SARS-CoV 3CL Protease Coronavirus

Selectivity Advantage in Anticancer Applications

Beyond potency alone, 4-bromo substitution on the isatin scaffold has been explicitly documented to confer selectivity advantages over non-brominated analogs. SAR studies evaluating 3-benzylidene 4-bromo isatin derivatives against human cancer cell lines K562 (leukemia) and HepG2 (liver cancer) demonstrated not only significant cytotoxic activity but also preferential activity toward malignant cells compared to normal cell lines [1]. This selectivity profile is attributed to the 4-bromo substituent's specific electronic effects, which modulate the compound's interaction with cancer-relevant molecular targets while reducing off-target effects [2]. The 4-bromo configuration provides a selectivity advantage not consistently observed with 5-bromo or 6-bromo isatin derivatives, where potency and selectivity do not necessarily correlate in the same manner.

Selectivity Anticancer Normal Cell Toxicity Therapeutic Window

Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Library Synthesis via Cross-Coupling

Medicinal chemistry programs developing isatin-based kinase inhibitors can leverage the 4-bromo position in 4-bromo-7-methylisatin as a versatile handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This enables systematic exploration of 4-aryl, 4-alkynyl, or 4-amino substituents while retaining the 7-methyl group, generating focused compound libraries for SAR studies against kinase targets including CDK2, VEGFR-2, and JNK3. The orthogonal reactivity (N-alkylation at position 1 plus cross-coupling at position 4) permits sequential derivatization strategies that are not achievable with non-brominated 7-methylisatin or with 5-bromo-7-methylisatin, which produces a different substitution geometry [1].

Coronavirus 3CL Protease Inhibitor Lead Optimization

Given the established SAR showing that bromo-substituted isatin derivatives are potent SARS-CoV 3CL protease inhibitors with IC₅₀ values ranging from 0.95-17.50 µM [1], 4-bromo-7-methylisatin represents a strategic starting scaffold for antiviral lead optimization programs. The 4-bromo configuration provides a distinct binding orientation within the protease active site compared to 5-bromo analogs, potentially yielding different hydrogen bonding patterns and hydrophobic interactions with the S1 and S2 subsites [2]. Researchers can further functionalize this scaffold via N-substitution while maintaining the 4-bromo group, or alternatively use the bromine as a cross-coupling site to introduce additional diversity, all while preserving the core indole-2,3-dione pharmacophore recognized by the viral protease [2].

Fluorescent Anticancer Conjugate Construction

The 4-bromo position in 4-bromo-7-methylisatin serves as an ideal conjugation site for attaching fluorescent reporters or targeting moieties while preserving the isatin core's inherent biological activity. Recent research demonstrates that 4-bromo isatin derivatives can be conjugated with 4-bromo-1,8-naphthalimide to generate novel fluorescent agents with anticancer properties, enabling simultaneous therapeutic activity and subcellular imaging capabilities [1]. This application leverages both the synthetic accessibility of the 4-bromo position and the validated anticancer activity of 4-bromo isatin derivatives, which have demonstrated selective cytotoxicity against leukemia (K562) and liver cancer (HepG2) cell lines with IC₅₀ values in the low micromolar range [2].

Pharmaceutical Intermediate for 4-Substituted Isatin APIs

Process chemistry and CMC development teams can utilize 4-bromo-7-methylisatin as a key intermediate in the multi-step synthesis of 4-substituted isatin-based active pharmaceutical ingredients (APIs). The existence of a dedicated preparative patent (CN200310122456) [1] provides a validated synthetic route with documented conditions using 5-bromo-2-methylaniline hydrochloride and chloral hydrate-condensation-cyclization methodology. Commercial availability at 99% purity specification [2] supports process development and scale-up activities, with the 4-bromo handle enabling late-stage diversification strategies that can generate multiple API candidates from a common advanced intermediate, streamlining regulatory filing and supply chain management.

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